Cas no 458-35-5 (Coniferyl alcohol)

Coniferyl alcohol 化学的及び物理的性質
名前と識別子
-
- Coniferyl alcohol
- 4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
- 4-(3-HYDROXYPROP-1-ENYL)-2-METHOXYPHENOL
- CONIFERYL ALCOHOL(RG)
- 4-Hydroxy-3-methoxycinnamyl alcohol
- Coniferol
- Coniferylalcohol
- gamma-Hydroxyisoeugenol
- trans-Coniferyl alcohol
- (E)-Coniferyl alcohol
- 4-(3-Hydroxy-1-propenyl)-2-methoxyphenol
- 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol
- 3-(4-Hydroxy-3-methoxyphenyl)-2-propen-1-ol
- 4-Hydroxy-3-methoxycinnamic alcohol
- Coniferylic alcohol
- E-Coniferyl alcohol
- 4-[(1E)-3-Hydroxy-1-propenyl]-2-me
- 2-PROPEN-1-OL, 3-(4-HYDROXY-3-METHOXYPHENYL)-, (E)-
- A826901
- Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-, (E)-
- 4-[3-Hydroxy-1-propenyl]-2-methoxyphenol
- (E) 3-(4-hydroxy-3-methoxyphenyl)-2-Propen-1-ol
- epsilon-coniferyl alcohol
- 32811-40-8
- SCHEMBL177683
- DTXSID50186489
- 4-hydroxy-3-methoxy cinnamyl alcohol
- AI3-36149
- CS-0032634
- AKOS005258118
- (e)-coniferol
- DTXCID7040447
- Coniferyl Alcohol1512
- Coniferyl?alcohol
- 4-((1E)-3-HYDROXY-1-PROPEN-1-YL)-2-METHOXYPHENOL
- Q418993
- E7SM92591P
- S6429
- trans-coniferol
- Coniferyl alcohol [MI]
- (E)-4-(3 -hydroxyprop-1-enyl)-2-methoxyphenol
- AC-34753
- Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-
- 4-[(E)-3-hydroxyprop-1-enyl]-2-methoxy-phenol
- Coniferyl alcohol, E-
- 4-((1E)-3-hydroxyprop-1-en-1-yl)-2-methoxyphenol
- 3-(4-Hydroxy-3-methoxyphenyl)allyl alcohol
- 4-Hydroxy-3-methoxycinnamylic alcohol
- p-Hydroxy-m-methoxycinnamyl alcohol
- Epitope ID:116871
- 4-[(1E)-3-Hydroxy-1-propenyl]-2-methoxyphenol
- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
- Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy-
- HY-N4283
- CONIFERYL-ALCOHOL
- 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol
- JMFRWRFFLBVWSI-UHFFFAOYSA-N
- 458-35-5
- UNII-E7SM92591P
- EINECS 207-277-9
- 2-Propen-1-ol, 3-(4-hydroxy-3-methoxyphenyl), (E)-
- 4e70
- NS00031560
- Coniferyl Alcohol Phenolic
- EN300-6472482
- bmse010248
- 4-(3-hydroxy-1-propenyl)-2-methoxy-Phenol
- bmse000602
- 2-Propen-1-ol, 3-(4-hydroxy-3-methoxyphenyl)-
- F8420572-6986-4EF3-917B-3298FD384F2C
- D93191
- (E)-4-(3-hydroxyprop-1-enyl)-2-methoxyphenol
- bmse010285
- PHENOL, 4-((1E)-3-HYDROXY-1-PROPENYL)-2-METHOXY-
- 4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol
- EN300-1857771
- DTXSID9060029
- .gamma.-Hydroxyisoeugenol
- CHEMBL501870
- MFCD00002922
- Coniferyl alcohol, 98%
- PS-4366
- C00590
- 4-(3-Hydroxy-1-propen-1-yl)-2-methoxyphenol
- CHEBI:17745
- 69056-21-9
- 4-[(Z)-3-hydroxyprop-1-enyl]-2-methoxy-phenol
- Coniferyl alcohol, (Z)-
- cis-coniferyl alcohol
- 4-[(Z)-3-hydroxyprop-1-enyl]-2-methoxyphenol
- ASW5FSM5Z0
- 4-((1Z)-3-Hydroxy-1-propen-1-yl)-2-methoxyphenol
- Coniferyl alcohol, cis
- JMFRWRFFLBVWSI-IHWYPQMZSA-N
- AKOS025401152
- bmse010156
- (Z)-Coniferyl Alcohol
- Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-, (Z)-
- CHEMBL2088631
- AC1LU7QP
- UNII-ASW5FSM5Z0
- Phenol, 4-((1Z)-3-hydroxy-1-propen-1-yl)-2-methoxy-
- 4-(3-Hydroxyprop-1-en-1yl)-2-methoxyphenol
- 3-(4-hydroxy-3-methoxyphenyl)-prop-2-enol
- Oprea1_201369
- AKOS028108458
- FT-0624038
-
- MDL: MFCD00002922
- インチ: 1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+
- InChIKey: JMFRWRFFLBVWSI-NSCUHMNNSA-N
- ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C([H])C(/C(/[H])=C(\[H])/C([H])([H])O[H])=C1[H])O[H]
- BRN: 2048961
計算された属性
- せいみつぶんしりょう: 180.078644g/mol
- ひょうめんでんか: 0
- XLogP3: 1.4
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 3
- どういたいしつりょう: 180.078644g/mol
- 単一同位体質量: 180.078644g/mol
- 水素結合トポロジー分子極性表面積: 49.7Ų
- 重原子数: 13
- 複雑さ: 168
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 180.20
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.1272 (rough estimate)
- ゆうかいてん: 75-80 °C (lit.)
- ふってん: 163-165 °C/3 mmHg(lit.)
- フラッシュポイント: 163-165°C/3mm
- 屈折率: 1.5080 (estimate)
- ようかいど: alcohol: moderately soluble(lit.)
- PSA: 49.69000
- LogP: 1.40630
- マーカー: 14,2504
- かんど: Light Sensitive
- ようかいせい: 未確定
Coniferyl alcohol セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25
- 福カードFコード:4.8-8-10-23
- RTECS番号:SL5367000
- TSCA:Yes
- ちょぞうじょうけん:−20°C
Coniferyl alcohol 税関データ
- 税関コード:2909500000
- 税関データ:
中国税関コード:
2909500000概要:
290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
Coniferyl alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24949-5g |
Coniferyl alcohol, 98% |
458-35-5 | 98% | 5g |
¥22611.00 | 2023-02-25 | |
ChemScence | CS-0032634-5mg |
Coniferyl alcohol |
458-35-5 | ≥98.0% | 5mg |
$50.0 | 2022-04-27 | |
ChemScence | CS-0032634-10mg |
Coniferyl alcohol |
458-35-5 | ≥98.0% | 10mg |
$80.0 | 2022-04-27 | |
abcr | AB147056-5 g |
Coniferyl alcohol, 98%; . |
458-35-5 | 98% | 5g |
€1314.00 | 2023-05-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55694-5mg |
Coniferyl alcohol |
458-35-5 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
TRC | H533330-10mg |
4-(3-Hydroxyprop-1-en-1yl)-2-methoxyphenol |
458-35-5 | 10mg |
$ 58.00 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TL0010-10 mg |
CONIFERYL ALCOHOL |
458-35-5 | 97.88% | 10mg |
¥750.00 | 2022-04-26 | |
TRC | H533330-100mg |
4-(3-Hydroxyprop-1-en-1yl)-2-methoxyphenol |
458-35-5 | 100mg |
$ 117.00 | 2023-09-07 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | SC3520-25mg |
Coniferyl alcohol |
458-35-5 | ≥98% | 25mg |
¥450.00 元 | 2023-09-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24949-1g |
Coniferyl alcohol, 98% |
458-35-5 | 98% | 1g |
¥5327.00 | 2023-02-25 |
Coniferyl alcohol 関連文献
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N. D. N. Rodrigues,M. Staniforth,J. D. Young,Y. Peperstraete,N. C. Cole-Filipiak,J. R. Gord,P. S. Walsh,D. M. Hewett,T. S. Zwier,V. G. Stavros Faraday Discuss. 2016 194 709
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Vallabh S. Prabhudesai,K. Saravanakumar,Lakshmiprasad Gurrala,R. Vinu Sustainable Energy Fuels 2023 7 2117
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Mukesh Gangar,Avinash Ittuveetil,Sandeep Goyal,Anang Pal,Harikrishnan M.,Vipin A. Nair RSC Adv. 2016 6 102116
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Robson Tramontina,James L. Galman,Fabio Parmeggiani,Sasha R. Derrington,Timothy D. H. Bugg,Nicholas J. Turner,Fabio M. Squina,Neil Dixon Green Chem. 2020 22 144
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Daisuke Ando,Fachuang Lu,Hoon Kim,Alexis Eugene,Yuki Tobimatsu,Ruben Vanholme,Thomas J. Elder,Wout Boerjan,John Ralph Green Chem. 2021 23 8995
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Mukesh Gangar,Avinash Ittuveetil,Sandeep Goyal,Anang Pal,Harikrishnan M.,Vipin A. Nair RSC Adv. 2016 6 102116
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Yongkun Lv,Sha Xu,Yunbin Lyu,Shenghu Zhou,Guocheng Du,Jian Chen,Jingwen Zhou Green Chem. 2019 21 1660
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Lionel Tarrago,Camille Modolo,Mehdi Yemloul,Viviane Robert,Pierre Rousselot-Pailley,Thierry Tron New J. Chem. 2018 42 11770
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Ann M. Patten,Micha?l Jourdes,Claudia L. Cardenas,Dhrubojyoti D. Laskar,Yoshihisa Nakazawa,Byung-Yeoup Chung,Vincent R. Franceschi,Laurence B. Davin,Norman G. Lewis Mol. BioSyst. 2010 6 499
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Zhonglian Yu,Mengqin Xia,Jiping Lan,Li Yang,Zhengtao Wang,Rui Wang,Hongxun Tao,Yanhong Shi Food Funct. 2023 14 2998
Coniferyl alcoholに関する追加情報
Coniferyl Alcohol (CAS No. 458-35-5): Chemical Profile and Recent Research Applications
Coniferyl alcohol, chemically known as 4-hydroxy-3-methoxybenzyl alcohol, is a naturally occurring phenolic compound with the molecular formula C₉H₁₀O₃. Its CAS number, 458-35-5, uniquely identifies it in the chemical and pharmaceutical industries. This compound is widely recognized for its role in plant secondary metabolism and has garnered significant attention due to its diverse biological activities and potential applications in pharmaceuticals, cosmetics, and industrial processes.
The structural framework of Coniferyl alcohol consists of a benzene ring substituted with a hydroxyl group at the 4-position and a methoxy group at the 3-position, with an alcohol functional group attached to the benzylic position. This unique configuration imparts remarkable chemical reactivity, making it a valuable intermediate in organic synthesis. The compound is primarily derived from the lignin fraction of plant cell walls, where it serves as a precursor to more complex polyphenolic structures such as lignans and tannins.
Recent advancements in natural product chemistry have highlighted the significance of Coniferyl alcohol in drug discovery. Its phenolic moiety enables hydrogen bonding interactions with biological targets, while its lipophilic benzylic alcohol group enhances membrane permeability, making it an attractive scaffold for medicinal chemists. Studies have demonstrated its potential in modulating enzyme activities, particularly those involving oxidative stress and inflammation pathways.
In the realm of pharmaceutical research, Coniferyl alcohol has been investigated for its anti-inflammatory and antioxidant properties. Preclinical studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating nuclear factor kappa B (NF-κB) signaling. Additionally, its ability to scavenge reactive oxygen species has led researchers to explore its role in neuroprotective therapies. Emerging evidence indicates that Coniferyl alcohol may mitigate oxidative damage in neuronal cells, offering a promising candidate for treating neurodegenerative disorders like Alzheimer's disease.
Beyond medicine, Coniferyl alcohol finds utility in the cosmetic industry due to its skin-nourishing properties. Its antioxidant activity helps combat free radical-induced aging by protecting collagen fibers and elastin networks. Furthermore, its mild irritant profile makes it suitable for formulations targeting sensitive skin types. Cosmetic brands are increasingly incorporating derivatives of Coniferyl alcohol into anti-aging creams and serums to enhance their efficacy.
The industrial applications of Coniferyl alcohol are equally noteworthy. As a renewable resource derived from biomass, it serves as a green solvent and intermediate in biorefinery processes. Researchers are exploring its use in synthesizing biodegradable polymers and lubricants, aligning with global sustainability goals. Its compatibility with enzymatic catalysis also opens avenues for green chemistry initiatives, reducing reliance on traditional synthetic methods that often involve harsh reagents.
Current research trends are focusing on optimizing the extraction and purification methods of Coniferyl alcohol from natural sources to improve yield and cost-effectiveness. Advances in plant biotechnology have enabled genetic engineering approaches to enhance the accumulation of this compound in host organisms such as yeast or algae. Such innovations are expected to lower production costs and make Coniferyl alcohol more accessible for large-scale applications.
The pharmacokinetic profile of Coniferyl alcohol is another area of active investigation. Studies using computational modeling have predicted its absorption, distribution, metabolism, and excretion (ADME) properties, providing insights into optimal dosing regimens. Initial clinical trials have shown favorable bioavailability when administered orally or topically, suggesting its potential for therapeutic use without significant side effects.
Future directions in Coniferyl alcohol research include exploring its synergistic effects when combined with other bioactive compounds. Polypharmacological approaches leveraging multiple targets simultaneously may enhance therapeutic outcomes while minimizing resistance development. Additionally, nanotechnology-based delivery systems are being developed to improve the stability and targeted release of Coniferyl alcohol, further expanding its medical applications.
In conclusion, Coniferyl alcohol (CAS No. 458-35-5) is a multifaceted compound with broad utility across pharmaceuticals, cosmetics, and industry sectors. Its natural origin coupled with remarkable biological activities positions it as a key player in modern chemistry research. As scientific understanding deepens and innovative technologies emerge, the potential applications of this versatile compound will continue to expand, reinforcing its importance in addressing global challenges.
458-35-5 (Coniferyl alcohol) 関連製品
- 63644-71-3(Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)-)
- 30273-62-2(3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol)
- 93-16-3(Methyl isoeugenol)
- 97-54-1(Isoeugenol)
- 537-33-7(Sinapyl Alcohol (>85%))
- 6379-72-2(1,2-dimethoxy-4-(1E)-prop-1-en-1-ylbenzene)
- 5912-86-7(Phenol,2-methoxy-4-(1Z)-1-propen-1-yl-)
- 40918-90-9((E)-3,4-Dimethoxycinnamyl Alcohol)
- 5932-68-3(Isoeugenol)
- 1504-56-9(2-Propen-1-ol,3-(3,4,5-trimethoxyphenyl)-)
